Cas no 6327-85-1 ((2-methoxy-5-methylbenzene-1,3-diyl)dimethanol)

(2-methoxy-5-methylbenzene-1,3-diyl)dimethanol structure
6327-85-1 structure
Product Name:(2-methoxy-5-methylbenzene-1,3-diyl)dimethanol
CAS-nummer:6327-85-1
MF:C10H14O3
MW:182.216363430023
CID:959646
PubChem ID:226768
Update Time:2025-04-19

(2-methoxy-5-methylbenzene-1,3-diyl)dimethanol Chemische en fysische eigenschappen

Naam en identificatie

    • (2-methoxy-5-methylbenzene-1,3-diyl)dimethanol
    • [3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
    • 1,3-bis(hydroxymethyl)-2-methoxy-4-methylbenzene
    • 1,3-bis-hydroxymethyl-2-methoxy-5-methyl-benzene
    • 1,3-Bis-hydroxymethyl-2-methoxy-5-methyl-benzol
    • 11.31-Dioxy-2-methoxy-1.3.5-trimethyl-benzol
    • 11.31-Dioxy-2-methoxy-mesitylen
    • 2,6-bis(hydroxymethyl)-4-methyl-1-methoxybenzene
    • 2-Methoxy-5-methyl-1.3-bis-oxymethyl-benzol
    • AC1L5F06
    • AC1Q564N
    • CTK5B8429
    • Maybridge3_000933
    • NSC17525
    • Oprea1_147871
    • Oprea1_795983
    • SureCN3302064
    • 6327-85-1
    • HMS1433K09
    • SR-01000635328-1
    • 2,6-bis-hydroxymethyl-4-methyl-1-methoxybenzene
    • 2,6-di(hydroxymethyl)4-methylanisol
    • SCHEMBL3302064
    • AS-0233
    • IFGNAVHGUKSSOI-UHFFFAOYSA-N
    • DTXSID50280592
    • AKOS024322230
    • IDI1_012320
    • (2-Methoxy-5-methyl-1,3-phenylene)dimethanol
    • NSC-17525
    • CCG-45573
    • Inchi: 1S/C10H14O3/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4,11-12H,5-6H2,1-2H3
    • InChI-sleutel: IFGNAVHGUKSSOI-UHFFFAOYSA-N
    • LACHT: O(C)C1C(CO)=CC(C)=CC=1CO

Berekende eigenschappen

  • Exacte massa: 182.09432
  • Monoisotopische massa: 182.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 135
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.5
  • Topologisch pooloppervlak: 49.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.158
  • Kookpunt: 326.8°C at 760 mmHg
  • Vlampunt: 151.4°C
  • Brekindex: 1.557
  • PSA: 49.69
  • LogboekP: 0.98820
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd